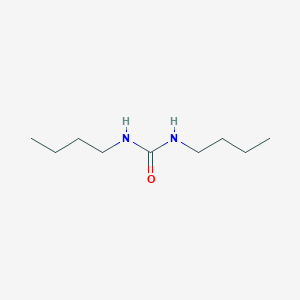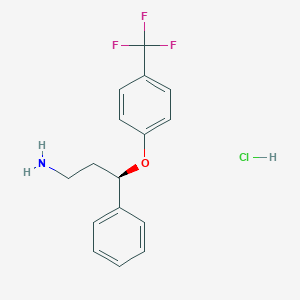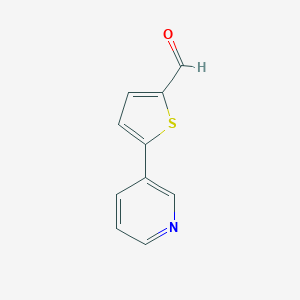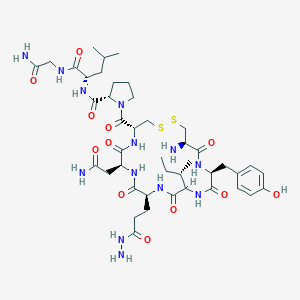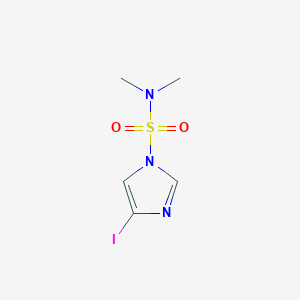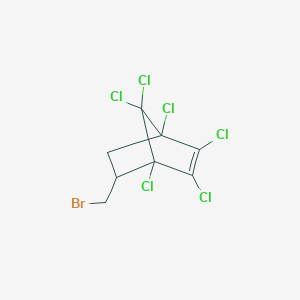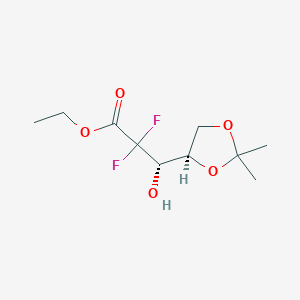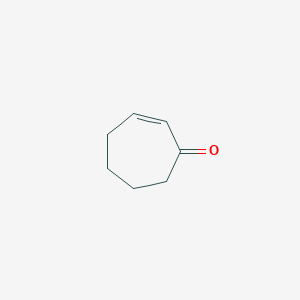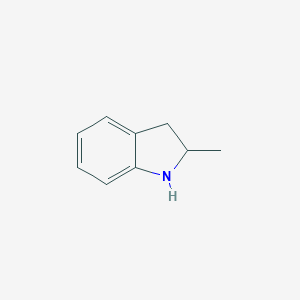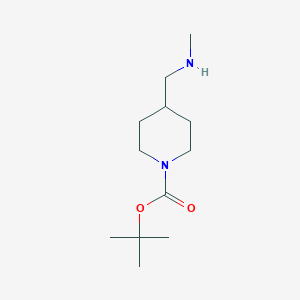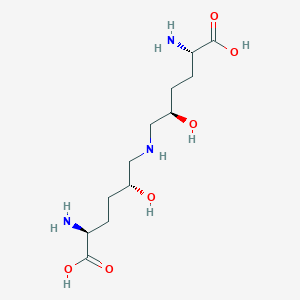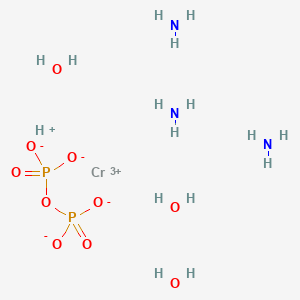
Triamminechromium pyrophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triamminechromium pyrophosphate is a coordination compound that has been extensively studied for its potential applications in various fields such as catalysis, electrochemistry, and material science. This compound is also known as "chromium triammine pyrophosphate" and has the chemical formula [Cr(NH3)3(H2O)3](P2O7).
Wissenschaftliche Forschungsanwendungen
Triamminechromium pyrophosphate has been extensively studied for its potential applications in various fields. It has been used as a catalyst in several organic reactions, including the oxidation of alcohols, the epoxidation of alkenes, and the reduction of nitro compounds. It has also been used as an electrocatalyst in fuel cells and as a precursor for the synthesis of other coordination compounds.
Wirkmechanismus
The exact mechanism of action of Triamminechromium pyrophosphate is not fully understood. However, it is believed to act as a Lewis acid catalyst by coordinating with the reactant molecules and stabilizing the transition state of the reaction. The presence of the pyrophosphate ligand also plays a crucial role in the catalytic activity of this compound.
Biochemische Und Physiologische Effekte
Limited research has been conducted on the biochemical and physiological effects of Triamminechromium pyrophosphate. However, it has been reported to exhibit low toxicity and is considered safe for use in laboratory experiments. It does not have any known adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Triamminechromium pyrophosphate has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high purity level. It is also stable under normal laboratory conditions and can be stored for an extended period. However, its catalytic activity is highly dependent on reaction conditions such as temperature, pH, and solvent, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on Triamminechromium pyrophosphate. One area of interest is the development of new synthetic methods that can produce the compound in a more efficient and cost-effective manner. Another area of research is the exploration of its potential applications in other fields, such as medicine and environmental science. Additionally, further studies are needed to understand the mechanism of action of this compound and to optimize its catalytic activity for various reactions.
Conclusion:
Triamminechromium pyrophosphate is a coordination compound that has shown promising potential in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its applications in other fields.
Synthesemethoden
Triamminechromium pyrophosphate can be synthesized using various methods, including precipitation, hydrothermal synthesis, and solvothermal synthesis. The most common method involves the reaction between chromium(III) chloride hexahydrate and ammonium pyrophosphate in the presence of ammonia and water. The reaction produces a green-colored precipitate, which is then filtered and washed with water to obtain the final product.
Eigenschaften
CAS-Nummer |
129214-97-7 |
|---|---|
Produktname |
Triamminechromium pyrophosphate |
Molekularformel |
CrH16N3O10P2 |
Molekulargewicht |
332.09 g/mol |
IUPAC-Name |
azane;chromium(3+);hydron;phosphonato phosphate;trihydrate |
InChI |
InChI=1S/Cr.3H3N.H4O7P2.3H2O/c;;;;1-8(2,3)7-9(4,5)6;;;/h;3*1H3;(H2,1,2,3)(H2,4,5,6);3*1H2/q+3;;;;;;;/p-3 |
InChI-Schlüssel |
BHYCVAFNIPPAIE-UHFFFAOYSA-K |
SMILES |
[H+].N.N.N.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cr+3] |
Kanonische SMILES |
[H+].N.N.N.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cr+3] |
Synonyme |
triamminechromium pyrophosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



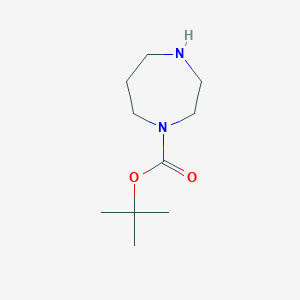
![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)
